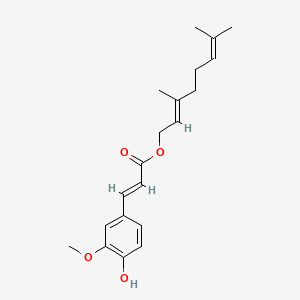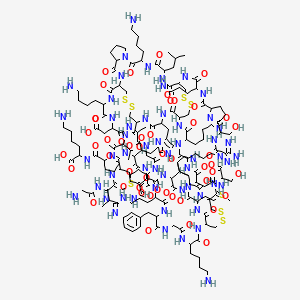
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride is a deuterated analog of (2S)-2-(Diphenylmethyl)pyrrolidine Hydrochloride. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and pharmacokinetics due to the presence of deuterium, a stable isotope of hydrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride typically involves the deuteration of (2S)-2-(Diphenylmethyl)pyrrolidine. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale hydrogen-deuterium exchange processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts.
化学反应分析
Types of Reactions
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.
科学研究应用
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium content.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and other specialized chemicals.
作用机制
The mechanism of action of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s metabolic stability and reaction kinetics, making it a valuable tool for studying these effects.
相似化合物的比较
Similar Compounds
- (2S)-2-(Diphenylmethyl)pyrrolidine Hydrochloride
- Deuterated analogs of other pyrrolidine derivatives
Uniqueness
The uniqueness of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride lies in its deuterium content, which provides distinct advantages in scientific research, such as enhanced stability and altered reaction kinetics compared to its non-deuterated counterpart.
属性
CAS 编号 |
1346617-33-1 |
|---|---|
分子式 |
C17H20ClN |
分子量 |
283.865 |
IUPAC 名称 |
(2S)-2-[bis(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m0./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |
InChI 键 |
KTGRJTGIWVDSKZ-CVACLNASSA-N |
SMILES |
C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
同义词 |
(S)-2-[1,1-(Diphenyl-d10)methyl]pyrrolidine; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


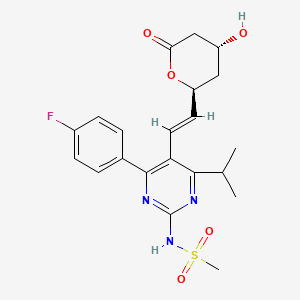
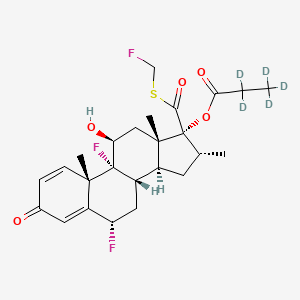
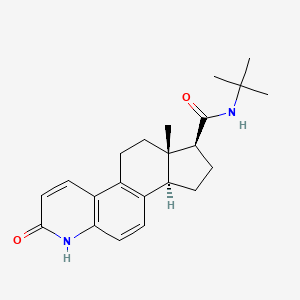

![3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid](/img/structure/B585785.png)
![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)
